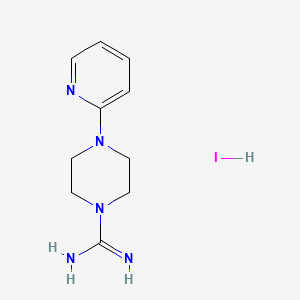

4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide typically involves the reaction of pyridin-2-ylpiperazine with cyanamide in the presence of hydroiodic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can have different functional groups attached to the piperazine ring .

Applications De Recherche Scientifique

Chemistry

4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic pathways.

Biology

The compound is employed in biochemical assays and as a ligand in receptor binding studies. Its ability to modulate enzyme activity makes it a critical component in understanding cellular processes.

Medicine

Research into the therapeutic potential of this compound includes:

- Neuropharmacology : Investigating its role as an α2-adrenergic receptor antagonist, which could influence neurotransmitter release and vascular tone.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial or antifungal properties, warranting further exploration for drug development.

Industry

In industrial applications, this compound is used in developing new materials and chemical processes, particularly in pharmaceuticals.

The biological activity of this compound primarily revolves around its interactions with various receptors and enzymes:

- Target Receptors : It has been shown to interact with α2-adrenergic receptors, influencing physiological responses.

- Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways crucial for various biological functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Inhibition of Cytochrome P450 Enzymes : Research indicates that derivatives of piperazine can inhibit CYP51 and CYP5122A1 enzymes involved in sterol biosynthesis in pathogens like Leishmania, suggesting therapeutic applications against parasitic infections.

- Dual Inhibition Studies : Compounds derived from similar structures have been assessed for their ability to inhibit multiple targets simultaneously, such as acetylcholinesterase and BACE1, indicating potential for treating neurodegenerative diseases like Alzheimer's disease.

- Antifungal Activity : A series of piperazine derivatives were synthesized and evaluated for antifungal activity against various strains, demonstrating promising results that could lead to new antifungal agents .

Mécanisme D'action

The mechanism of action of 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-Pyridinyl)piperazine: A related compound known for its role as a selective α2-adrenergic receptor antagonist.

1-(4-Pyridyl)piperazine: Used as a building block for synthesizing medicinally important molecules.

Uniqueness

4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its versatility in undergoing different chemical reactions and its applications in diverse research fields make it a valuable compound for scientific studies .

Activité Biologique

Overview

4-(Pyridin-2-yl)piperazine-1-carboximidamide hydroiodide (CAS No. 849776-32-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and applications in research.

The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes. It is hypothesized to act as an α2-adrenergic receptor antagonist , similar to other compounds within the pyridinylpiperazine class. This interaction can lead to alterations in cellular signaling pathways, influencing physiological responses such as neurotransmitter release and vascular tone.

Target Receptors

- α2-Adrenergic Receptors : These receptors are involved in inhibiting norepinephrine release, thus playing a critical role in regulating blood pressure and sedation.

This compound exhibits significant biochemical interactions:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which may affect metabolic pathways.

- Cell Signaling Modulation : The compound can modulate various signaling pathways, influencing gene expression and cellular metabolism .

Research Applications

This compound has potential applications across several domains:

Medicinal Chemistry

This compound is being explored for its therapeutic potential in:

- Neuropharmacology : As a candidate for treating conditions related to adrenergic signaling.

- Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial or antifungal properties .

Chemical Synthesis

It serves as a versatile building block for synthesizing more complex molecules, particularly in drug discovery efforts aimed at developing new therapeutic agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

- Inhibition of CYP Enzymes : Research on related piperazine derivatives indicates strong inhibitory effects on cytochrome P450 enzymes (CYP51 and CYP5122A1), which are crucial for sterol biosynthesis in pathogens like Leishmania. Such inhibition could lead to therapeutic applications against parasitic infections .

- Dual Inhibition Studies : Compounds derived from piperazine structures have been assessed for their ability to inhibit multiple targets simultaneously, such as acetylcholinesterase (AChE) and BACE 1, suggesting a multifaceted approach to treating neurodegenerative diseases like Alzheimer's .

Data Summary

| Property/Activity | Description |

|---|---|

| Chemical Structure | Contains pyridine and piperazine rings; hydroiodide salt form |

| Primary Action | α2-Adrenergic receptor antagonist |

| Biochemical Effects | Modulates enzyme activity; influences cell signaling |

| Therapeutic Potential | Antimicrobial; neuropharmacological applications |

| Research Applications | Drug development; biochemical assays |

Propriétés

IUPAC Name |

4-pyridin-2-ylpiperazine-1-carboximidamide;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5.HI/c11-10(12)15-7-5-14(6-8-15)9-3-1-2-4-13-9;/h1-4H,5-8H2,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOLFNZFEHSASI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=N)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16IN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594675 | |

| Record name | 4-(Pyridin-2-yl)piperazine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849776-32-5 | |

| Record name | 1-Piperazinecarboximidamide, 4-(2-pyridinyl)-, hydriodide (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849776-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyridin-2-yl)piperazine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.